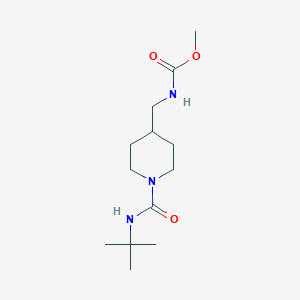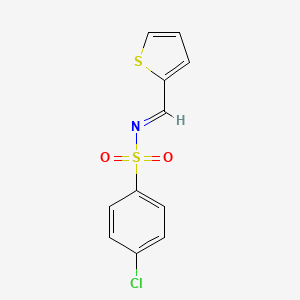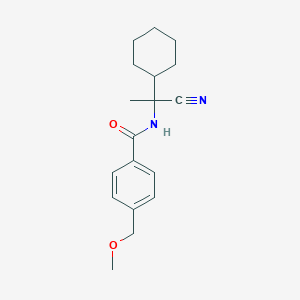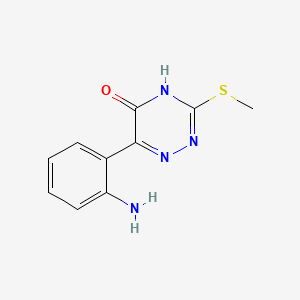
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol, also known as AMT, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It belongs to the class of triazine derivatives, which have been found to exhibit diverse biological activities such as antimicrobial, antiviral, and anticancer properties. The unique chemical structure of AMT makes it a promising candidate for further research in drug discovery.
Mechanism Of Action
The exact mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This could explain its activity against bacteria and viruses, as well as its potential anticancer properties.
Biochemical And Physiological Effects
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been found to have several biochemical and physiological effects. In addition to its antimicrobial and antiviral properties, it has been shown to have anti-inflammatory effects. It has also been found to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is its relatively simple synthesis method, which allows for large-scale production. Additionally, its unique chemical structure makes it a promising candidate for further research in drug discovery. However, its potential toxicity and limited bioavailability may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol. One area of interest is its potential applications in the treatment of neurological disorders, such as depression and anxiety. Another area of interest is its potential as a novel antimicrobial agent, particularly against drug-resistant strains of bacteria. Further studies are needed to fully understand the mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol and its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol can be achieved through several methods, including the reaction of 2-aminophenylhydrazine with methyl isothiocyanate, followed by cyclization with formaldehyde. Another method involves the reaction of 2-aminophenylhydrazine with thiocyanic acid, followed by cyclization with formaldehyde. Both methods have been shown to yield high purity and yield of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol.
Scientific Research Applications
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been the subject of several studies for its potential applications in medicinal chemistry. One study found that 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol exhibited potent activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Another study showed that 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol had antiviral activity against herpes simplex virus type 1. Additionally, 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has been found to exhibit anticancer properties, inhibiting the growth of cancer cells in vitro.
properties
IUPAC Name |
6-(2-aminophenyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMXAKSUCUWJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970167 |
Source


|
| Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
CAS RN |
5482-85-9 |
Source


|
| Record name | 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

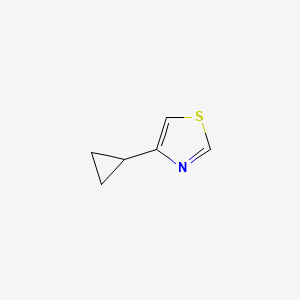
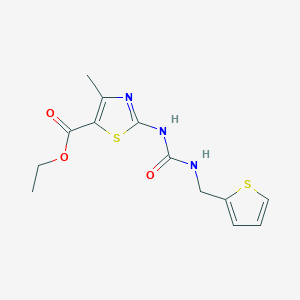

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)
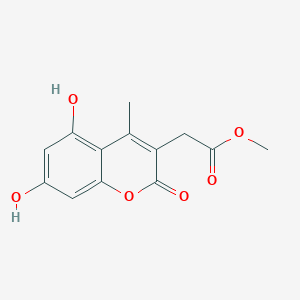
![Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2607123.png)
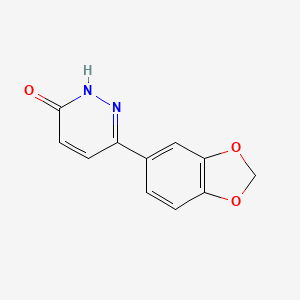
![Ethyl 4-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2607126.png)
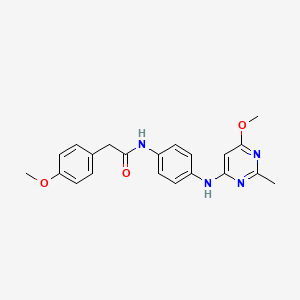
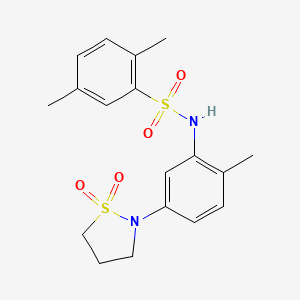
![4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2607129.png)
